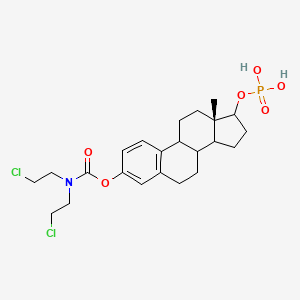

Estramustinephosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H32Cl2NO6P |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

[(13S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |

InChI |

InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18?,19?,20?,21?,23-/m0/s1 |

InChI Key |

ADFOJJHRTBFFOF-LUKFGJPWSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl |

Origin of Product |

United States |

The Evolution of Steroid Derived Antineoplastic Agents in Mechanistic Research

The use of steroids as a foundational structure for anticancer agents has been a cornerstone of medicinal chemistry for decades. nih.govresearchgate.net Steroids, by their nature, interact with nuclear receptors, making them ideal candidates for developing targeted therapies for hormone-dependent cancers. nih.gov The perhydrocyclopentanophenanthrene nucleus of steroids has been rationally modified to create numerous significant anticancer molecules. nih.govresearchgate.net This has led to the development of various classes of steroid-based drugs, including enzyme inhibitors (like aromatase and sulfatase inhibitors), antiestrogens, and cytotoxic conjugates. nih.gov

The strategy of modifying the steroid backbone has proven fruitful, as even minor alterations can lead to substantial changes in pharmacological activity. researchgate.netresearchgate.net This principle has yielded successful drugs like exemestane, fulvestrant, and abiraterone (B193195) acetate, which have become integral to clinical practice. nih.govnih.govtandfonline.com The development of these agents highlights a strategic evolution in cancer research, moving towards targeted therapies that can modulate specific molecular pathways involved in cancer progression. researchgate.netnih.gov Estramustine (B1671314) phosphate (B84403) emerged from this paradigm, initially designed to leverage the steroid moiety for targeted delivery of a cytotoxic agent. wikipedia.orgaacrjournals.org

Conceptual Framework of Estramustine Phosphate As a Prodrug

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. psu.eduresearchgate.net This approach is often used to overcome issues like poor solubility, instability, or to improve selective targeting. psu.eduijpsjournal.com Estramustine (B1671314) phosphate (B84403) is a classic example of a prodrug. wikipedia.orgpsu.edu It is a water-soluble phosphate ester of estramustine, designed to be inactive until it reaches its target. psu.eduresearchgate.net

Upon administration, estramustine phosphate undergoes rapid dephosphorylation, primarily by phosphatases in the gastrointestinal tract, to form its primary active metabolite, estramustine. drugs.com Estramustine is then further metabolized, mainly through oxidation, to another active metabolite called estromustine (B1671320). psu.edu Both estramustine and estromustine are responsible for the compound's cytotoxic effects. researchgate.net Additionally, the metabolism of these compounds releases estradiol (B170435), which accounts for the hormonal effects observed. wikipedia.orgpsu.edu This multi-stage bioactivation is central to the compound's mechanism and its profile as a dual-action agent. wikipedia.org

Significance of Estramustine Phosphate in Preclinical Investigations of Cellular Processes

Estramustine (B1671314) phosphate (B84403) and its active metabolites have been instrumental in preclinical studies for elucidating fundamental cellular processes, particularly those related to cell division and survival. Its primary mechanism of cytotoxic action is the disruption of the microtubule network. medchemexpress.comnih.gov Unlike some other microtubule inhibitors, estramustine primarily acts by binding to microtubule-associated proteins (MAPs) and, to a lesser extent, tubulin, leading to microtubule depolymerization. wikipedia.orgmedchemexpress.comnih.gov This interference with microtubule dynamics results in the arrest of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. wikipedia.orgnih.gov

Preclinical research has demonstrated that estramustine's activity is not limited to its antimitotic effects. Studies have shown it can also interfere with DNA synthesis, interact with the nuclear matrix, and induce the production of reactive oxygen species. wikipedia.org Furthermore, estramustine has been investigated as a radiosensitizer, with studies showing it can enhance the cytotoxic effects of radiation on various tumor cell lines, an effect likely linked to its ability to cause a G2/M cell cycle block. wikipedia.orgnih.gov The synergistic effects observed when combining estramustine with other antimicrotubule agents like vinblastine (B1199706) and taxanes in preclinical models have also provided a rationale for combination therapies. researchgate.netnih.govnih.gov

Table 1: Summary of Preclinical Research Findings for Estramustine Phosphate

| Cell Line | Organism | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| DU-145 | Human | Prostate Cancer | Radiosensitization dependent on drug exposure time and concentration prior to radiation. | nih.gov |

| MCF-7 | Human | Breast Cancer | Radiosensitization and G2/M phase arrest; suppression of microtubule dynamic instability. | aacrjournals.orgnih.gov |

| U-251 | Human | Malignant Glioma | Enhancement of radiation-induced cytotoxicity. | nih.gov |

| PC3 | Human | Prostate Cancer | Suppression of cell growth; induction of apoptosis. | medchemexpress.com |

| RAW 264.7 | Murine | Macrophage | Inhibition of cell proliferation and tubulin cytoskeleton; inhibition of TGF-β-induced cell migration. | medchemexpress.com |

| WEHI-3B | Murine | Leukemia | Inhibition of interleukin-3 secretion; interaction with a MAPs component. | nih.gov |

Historical Context of Molecular Investigations on Estramustine Phosphate Action

Dephosphorylation Pathways and Active Metabolite Generation

Upon oral administration, estramustine phosphate (B84403) is readily dephosphorylated during its initial pass through the gastrointestinal tract. fda.govpharmacology2000.com This enzymatic conversion is a critical activation step, as the parent compound, estramustine phosphate, is not the active form of the drug. researchgate.net The dephosphorylation process yields the primary active metabolite, estramustine. nih.govresearchgate.net

Following dephosphorylation, estramustine can be further metabolized through oxidation by 17β-hydroxysteroid dehydrogenases to form another active metabolite, estromustine, which is the estrone (B1671321) analog. fda.govwikipedia.org In plasma, estromustine is often the main metabolite detected. nih.gov Both estramustine and estromustine are considered the cytotoxic metabolites responsible for the drug's therapeutic effects. nih.govresearchgate.net

The metabolic pathway from estramustine phosphate to its active metabolites is summarized below:

Estramustine Phosphate → (Dephosphorylation) → Estramustine

Estramustine → (Oxidation) → Estromustine

These active metabolites can undergo further hydrolysis to yield estradiol and estrone. researchgate.net

The activation of estramustine phosphate is heavily reliant on the action of phosphatase enzymes. core.ac.uk These enzymes are responsible for the rapid dephosphorylation of the parent drug into its active form, estramustine. nih.gov This process occurs extensively during the first-pass metabolism in the gastrointestinal tract. pharmacology2000.comresearchgate.net

In vitro studies have demonstrated that various tissues contain enzymes capable of hydrolyzing estramustine phosphate. nih.gov While stable in blood and plasma, estramustine phosphate is rapidly dephosphorylated by enzymes found in the liver, intestines, and prostate, with the prostate exhibiting the highest activity. nih.gov Alkaline phosphatase, a ubiquitous enzyme found in high concentrations in the liver, is believed to be a key player in the activation of several phosphate prodrugs, including estramustine phosphate. core.ac.uk The efficiency of this enzymatic conversion can be influenced by factors such as the presence of calcium, which can form an insoluble salt with estramustine phosphate and impair its absorption. researchgate.net

Cellular Uptake and Intracellular Distribution of Estramustine Phosphate and its Metabolites

The cytotoxic metabolites of estramustine phosphate, estramustine and estromustine, have been shown to accumulate selectively in certain types of cancer cells. wikipedia.org This selective uptake is a key aspect of the drug's targeted therapeutic effect. wikipedia.org Studies have demonstrated this accumulation in various cell lines, including those derived from prostate cancer, glioma, melanoma, and breast cancer. wikipedia.org

For instance, in human glioma cell lines, a progressive uptake of radioactivity was observed over 24 hours after incubation with radiolabeled estramustine phosphate. semanticscholar.org Similarly, studies on prostatic cancer cell lines DU 145 and PC-3 have shown that estramustine induces mitotic arrest, indicating its intracellular activity. Research has also documented the uptake and metabolism of estramustine phosphate in HeLa cells and the human prostatic tumor cell line 1013L. nih.gov

The table below summarizes findings on the accumulation of estramustine metabolites in different cell and tissue types.

| Cell/Tissue Type | Key Findings on Accumulation |

| Prostate Cancer Cells | Estramustine concentration was, on average, six times higher in the tumor tissue than in plasma. nih.gov Estromustine was the main metabolite in both plasma and tumor tissue. nih.govauajournals.org |

| Malignant Brain Tumors (Glioma) | Significant uptake and retention of estramustine and estromustine were observed in tumor tissue. nih.gov The mean concentration of estramustine was significantly higher in tumor tissue compared to serum. nih.gov |

| DU 145 (Prostatic Carcinoma) | These cells were used to select for estramustine-resistant clones, which showed decreased drug incorporation. |

| Colon 320 (Colon Cancer) | Showed an increase in metaphase arrest after incubation with estramustine, suggesting uptake and activity. nih.gov |

A specific protein, known as estramustine-binding protein (EMBP), plays a crucial role in the cellular uptake and accumulation of estramustine and its metabolites. pharmacology2000.comnih.gov EMBP, also referred to as prostatin or prostatic secretion protein, has a high affinity for estramustine. wikipedia.orgsemanticscholar.org This binding is thought to facilitate the selective uptake and retention of the drug in malignant tissues. semanticscholar.org

EMBP has been identified in a variety of tumor cells, including those from prostate cancer, glioma, melanoma, and breast cancer. wikipedia.org The presence of EMBP in these tissues may explain the selective accumulation and cytotoxic effects of estramustine. wikipedia.orgsemanticscholar.org For example, in malignant brain tumors, a high degree of EMBP staining was demonstrated in the majority of tumors analyzed, correlating with the observed accumulation of estramustine metabolites. nih.gov Studies have also shown that cell lines containing detectable amounts of EMBP experience mitotic arrest when treated with estramustine. nih.gov

In Vitro Metabolic Transformations of Estramustine Phosphate

In vitro studies have provided valuable insights into the metabolic pathways of estramustine phosphate. nih.govauajournals.org These studies have confirmed that estramustine phosphate is stable in blood and plasma but is rapidly dephosphorylated to estramustine by enzymes present in the liver, intestines, and prostate. nih.gov The prostate has been identified as the most active tissue in this dephosphorylation process. nih.gov

Furthermore, in vitro experiments have shown that the carbamate ester bond linking the nornitrogen mustard to the estradiol-17-phosphate is slowly cleaved by enzymes from the liver and prostate of humans, dogs, and rats. nih.gov Human prostatic tissues, both cancerous and non-cancerous, have been shown to split estramustine phosphate into its constituent parts: estradiol-17β and the carbamate nitrogen mustard. auajournals.orgnih.gov This hydrolysis is a key step in the drug's mechanism of action. auajournals.org

The table below details the in vitro metabolism of estramustine phosphate in various tissues.

| Tissue Source | Metabolic Activity |

| Human, Dog, and Rat Liver | Rapid dephosphorylation of estramustine phosphate to estramustine; slow cleavage of the carbamic ester bond. nih.gov |

| Human, Dog, and Rat Intestines | Rapid dephosphorylation of estramustine phosphate to estramustine; some ability to hydrolyze the carbamic ester. nih.gov |

| Human, Dog, and Rat Prostate | Most active tissue in dephosphorylating estramustine phosphate to estramustine; slow cleavage of the carbamic ester bond. nih.gov |

| Human Prostatic Tissues (Cancerous and Non-cancerous) | Capable of splitting estramustine phosphate into estradiol-17β and the carbamate nitrogen mustard. auajournals.orgnih.gov |

Modulation of Microtubule Dynamics and Cytoskeletal Integrity

A principal mechanism of estramustine phosphate's antineoplastic activity is its profound impact on the cellular cytoskeleton, specifically by targeting microtubules. pharmacology2000.comresearchgate.net This interaction leads to a cascade of events that disrupt essential cellular processes.

Estramustine phosphate, and its active metabolite estramustine, directly interact with the core components of microtubules. medchemexpress.commedchemexpress.com Research has demonstrated that estramustine binds to both tubulin, the fundamental protein subunit of microtubules, and microtubule-associated proteins (MAPs). pharmacology2000.comnih.gov The binding to tubulin is considered a key aspect of its cytotoxic effect, leading to the depolymerization of microtubules. nih.gov

Specifically, estramustine phosphate has been shown to bind to MAP-1 and MAP-2 with dissociation constants (Kd) of 10 µM and 15 µM, respectively. caymanchem.com It has also been found to interact with a 330-kD MAP-1-like protein. researchgate.netresearchgate.net Furthermore, estramustine phosphate has been observed to bind to a tubulin-binding domain on MAP-2 and tau proteins. researchgate.netnih.govdrugbank.com The interaction with MAPs is significant as these proteins play a crucial role in regulating microtubule stability and assembly. nih.gov The binding of estramustine phosphate to MAPs is thought to competitively inhibit the binding of tubulin, thereby disrupting microtubule structure. drugbank.com The negatively charged phosphate group of estramustine phosphate appears to be important for its inhibitory effect on MAP-induced microtubule assembly. researchgate.netnih.gov

A direct consequence of estramustine phosphate's interaction with tubulin and MAPs is the inhibition of microtubule assembly and the promotion of disassembly of existing microtubules. nih.govaacrjournals.org Studies have shown that estramustine phosphate increases the critical concentration of tubulin required for polymerization, effectively hindering the formation of new microtubules. aacrjournals.org This leads to a dose- and time-dependent depolymerization of interphase microtubules. nih.gov

The active metabolite, estramustine, has been shown to potently inhibit the polymerization of purified tubulin in vitro. nih.gov This disruption of the dynamic equilibrium between tubulin dimers and assembled microtubules is a hallmark of its antimicrotubule activity. medchemexpress.commedchemexpress.com Research indicates that estramustine strongly suppresses the dynamic instability of individual microtubules by reducing the rates of both growth and shortening, and increasing the time microtubules spend in a paused state. nih.gov

Table 1: Effects of Estramustine Phosphate on Microtubule Dynamics

| Parameter | Effect of Estramustine Phosphate | Reference |

| Microtubule Assembly | Inhibited | nih.govaacrjournals.org |

| Preformed Microtubules | Disassembled | aacrjournals.org |

| Critical Tubulin Concentration | Increased | aacrjournals.org |

| Microtubule Depolymerization | Promoted | medchemexpress.commedchemexpress.comnih.gov |

| Microtubule Dynamic Instability | Suppressed | nih.gov |

| Rate of Microtubule Growth | Reduced | nih.gov |

| Rate of Microtubule Shortening | Reduced | nih.gov |

| Time in Paused State | Increased | nih.gov |

The interference with microtubule dynamics has profound consequences for cell division, particularly during mitosis. wikipedia.orgaacrjournals.org Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells. By inhibiting microtubule assembly and promoting their depolymerization, estramustine phosphate disrupts the formation of a functional mitotic spindle. aacrjournals.org

This disruption leads to the formation of abnormal mitotic spindles, including unipolar and multipolar spindles. aacrjournals.org The resulting defective spindles are unable to properly align and segregate chromosomes, leading to mitotic arrest, typically at the metaphase stage. caymanchem.comaacrjournals.org This antimitotic effect is a central element of the cytotoxic action of estramustine phosphate. pharmacology2000.comleapchem.com

Interaction with the Nuclear Matrix and Chromatin Function

In addition to its well-documented effects on microtubules, estramustine phosphate also exerts its cytotoxic activity through interactions with the nuclear matrix and subsequent interference with chromatin function. auajournals.orgauajournals.org

Interference with DNA Replication and Repair Mechanisms

While initially conceived as a targeted delivery system for a nitrogen mustard alkylating agent, the direct DNA alkylating effects of estramustine are not its primary mechanism of action. researchgate.netnih.gov Instead, estramustine phosphate interferes with DNA synthesis and replication through more indirect means. wikipedia.orgiqb.es Research indicates that estramustine, in combination with other agents like etoposide (B1684455), can selectively inhibit the synthesis of new DNA at the nuclear matrix. nih.gov The nitrogen mustard component of the molecule is believed to contribute to this activity by causing DNA strand breaks, which in turn disrupts the replication process. nih.goviqb.esresearchgate.net Alkylating agents, in general, function by adding an alkyl group to DNA bases, leading to DNA fragmentation by repair enzymes and preventing the separation of DNA strands necessary for replication. nih.govump.edu.pl

Modulation of Nuclear Matrix Protein Interactions

The nuclear matrix, a dynamic network of RNA and proteins, is crucial for the spatial organization of chromatin and plays a significant role in DNA replication and gene expression. nih.gov Estramustine has been shown to bind to the nuclear matrix, and this interaction is considered a key aspect of its cytotoxic activity. nih.govnih.gov Studies have revealed that the binding of estramustine to the nuclear matrix increases throughout the logarithmic growth phase of cancer cells and even into the stationary phase. nih.gov This suggests that the nuclear matrix is a sustained target for the drug's effects. nih.gov It is postulated that estramustine's interaction with nuclear matrix proteins may interfere with essential processes anchored to this scaffold, such as DNA synthesis. nih.govpsu.edu

Cell Cycle Regulatory Effects

A prominent and well-documented effect of estramustine phosphate is its ability to disrupt the cell cycle, leading to an accumulation of cells in a specific phase.

Induction of G2/M Phase Arrest

Estramustine phosphate is widely recognized as a mitotic inhibitor that causes cells to arrest in the G2/M phase of the cell cycle. wikipedia.orgiqb.esnih.gov This arrest is a direct consequence of the drug's impact on the microtubule network, which is essential for the formation of the mitotic spindle and the segregation of chromosomes during mitosis. wikipedia.orgiiarjournals.org Flow cytometry analyses have confirmed the accumulation of cells in the G2/M phase following exposure to estramustine phosphate. nih.gov This cell cycle blockade is considered a primary mechanism behind the drug's radiosensitizing effects, as cells in the G2/M phase are more susceptible to radiation-induced damage. nih.goviiarjournals.org

Mechanisms Underlying Mitotic Blockade

The mitotic blockade induced by estramustine is primarily due to its interaction with microtubules and their associated proteins (MAPs). researchgate.netwikipedia.orgmedchemexpress.com Estramustine and its active metabolite, estromustine, bind to tubulin and MAPs, leading to the depolymerization of microtubules. wikipedia.orgmedchemexpress.comresearchgate.net This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, which is necessary for chromosome separation during mitosis. iiarjournals.orgresearchgate.net Unlike some other microtubule inhibitors, estramustine's effects are not readily reversible, and it does not appear to cause cross-resistance with other antimicrotubule agents. iqb.esnih.gov The binding of estramustine to tubulin has been measured to have a dissociation constant (Kd) of approximately 23 µM. researchgate.net

Mechanisms of Apoptosis Induction

In addition to halting cell cycle progression, estramustine phosphate can actively induce programmed cell death, or apoptosis, in cancer cells. wikipedia.orgmedchemexpress.com

Activation of Caspase Pathways

The induction of apoptosis by estramustine phosphate involves the activation of caspase pathways. karger.com Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis. One key study demonstrated that treatment of PC3 prostate cancer cells with estramustine phosphate led to a significant increase in the activity of caspase-3, a critical executioner caspase. europeanreview.org This activation of caspase-3 is a downstream event that follows the initial insults caused by the drug, such as microtubule disruption and cell cycle arrest, ultimately leading to the dismantling of the cell. karger.comeuropeanreview.org Further research has linked this caspase activation to the downregulation of specific microRNAs, such as miR-31, by estramustine phosphate. europeanreview.orgnih.gov

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2 phosphorylation)

Estramustine phosphate (EMP), an anti-microtubule agent, plays a significant role in inducing apoptosis, or programmed cell death, in various cancer cells through the modulation of key regulatory proteins. nih.govresearchgate.net A primary mechanism identified is the phosphorylation of the B-cell lymphoma 2 (Bcl-2) protein. nih.govnih.gov This post-translational modification is a critical event that shifts the cellular balance towards apoptosis.

In studies on human malignant glioma cell lines, it was observed that while EMP treatment induced apoptosis, it did not alter the mRNA expression levels of Bcl-2. nih.govresearchgate.net However, immunoprecipitation studies revealed that Bcl-2 was phosphorylated in glioma cells exposed to EMP. nih.govresearchgate.net This is a crucial distinction, as the apoptotic effect was not mediated by the alkylating nitrogen mustard component of the molecule but rather by the phosphorylation of Bcl-2, a mechanism shared with other anti-microtubule agents. nih.gov The phosphorylation of Bcl-2 is believed to inactivate its anti-apoptotic function, thereby promoting cell death. researchgate.netnih.gov This process is linked to the disruption of the microtubule network, which in turn activates various protein kinases that can directly or indirectly lead to Bcl-2 phosphorylation. nih.gov This targeted action on Bcl-2 is a key component of EMP's efficacy in inducing apoptosis in cancer cells. nih.govhelsinki.fi

Gene Expression Changes Associated with Apoptosis Induction

The induction of apoptosis by estramustine phosphate is also accompanied by significant alterations in the expression of a multitude of genes. nih.gov Gene expression profiling in hormone-resistant PC3 prostate cancer cells treated with EMP revealed changes in hundreds of genes, providing a comprehensive view of the molecular mechanisms underlying its effects. nih.gov

Microarray analysis identified 726 genes with a greater than two-fold change in expression following EMP treatment. nih.gov These genes are critically involved in a wide array of cellular functions, including the regulation of cell growth, cell cycle, and apoptosis. nih.gov Specifically, EMP treatment was found to up-regulate genes known to be involved in the induction of apoptosis. aacrjournals.org Examples of such genes include GADD34, GADD45A, and GADD45B. aacrjournals.org The up-regulation of these genes is consistent with the pro-apoptotic effects of the drug. aacrjournals.org

Furthermore, EMP has been shown to influence the expression of genes related to cell survival and physiological behaviors, underscoring the pleiotropic effects of the compound on cancer cells. nih.gov The consistency of these microarray findings has been confirmed by real-time quantitative reverse transcription-polymerase chain reaction (RT-PCR). nih.gov These extensive changes in gene expression highlight how EMP orchestrates a complex molecular response that ultimately leads to the programmed death of cancer cells. nih.govaacrjournals.org

Enzyme Inhibition and Protein Tyrosine Phosphatase Activity

Beyond its effects on microtubules and apoptosis-related proteins, estramustine phosphate also functions as an inhibitor of specific enzymes, notably protein tyrosine phosphatases (PTPs). nih.govnih.gov PTPs are crucial regulators of signal transduction pathways that control cellular activities pertinent to cancer development and progression. nih.gov

Inhibition of Shp2 Protein Tyrosine Phosphatase (PTP)

Research has identified estramustine phosphate as an inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2). nih.govnih.govaacrjournals.org Shp2, a non-receptor PTP encoded by the PTPN11 gene, is a positive regulator of growth factor-stimulated signaling pathways, including the Ras-Erk1/2 mitogen-activated protein (MAP) kinase pathway. nih.govaacrjournals.org Gain-of-function mutations in PTPN11 are associated with certain leukemias, making Shp2 a novel target for anticancer drug discovery. nih.govaacrjournals.org

Estramustine phosphate was identified as a Shp2 inhibitor from a screen of the National Cancer Institute (NCI) Approved Oncology Drug set. nih.govnih.gov It inhibits Shp2 PTP activity with a reported IC₅₀ value of 17.1 ± 9.2 µM. nih.gov The inhibition of Shp2 represents another dimension of EMP's multifaceted mechanism of action against cancer cells. nih.govnih.gov

Modulation of Cell Signaling Pathways

Effects on Angiogenesis-Related Mechanisms in Endothelial Cells

Estramustine phosphate (EMP) demonstrates anti-angiogenic properties by directly impacting endothelial cells. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that estramustine can inhibit endothelial cell proliferation. This direct anti-proliferative effect is a key component of its anti-angiogenic mechanism. The inhibition of endothelial cell growth suggests that estramustine may be suitable for use in metronomic scheduling, a strategy that involves administering low, continuous doses of a drug to block tumor angiogenesis.

Impact on Gene Expression Profiles

The administration of estramustine phosphate leads to significant and widespread changes in the genetic machinery of cancer cells. These alterations are fundamental to understanding its therapeutic effects.

Microarray analyses have been employed to create a comprehensive map of the gene expression changes induced by EMP in prostate cancer cells. In one study using the hormone-resistant PC3 prostate cancer cell line, treatment with EMP resulted in a greater than two-fold change in the expression of 726 genes. nih.gov These altered genes fall into numerous functional categories, indicating a broad impact on cellular operations. nih.gov

Further studies combining estramustine with other agents like docetaxel (B913) have also utilized microarray analysis to dissect the molecular mechanisms. aacrjournals.org These analyses revealed that the combination treatment leads to the downregulation of genes involved in cell proliferation, transcription, and oncogenesis, while upregulating genes associated with apoptosis induction and tumor suppression. aacrjournals.org

Table 1: Summary of Microarray Analysis of Estramustine Phosphate (EMP) Treatment in PC3 Prostate Cancer Cells

| Finding | Details | Source |

|---|---|---|

| Genes Altered | 726 genes showed a >2-fold change in expression. | nih.gov |

| Functional Categories | Regulated genes are involved in cell growth, cell cycle, apoptosis, iron homeostasis, cytoskeleton, and cell signaling. | nih.gov |

| Confirmation | Results were confirmed using real-time quantitative reverse transcription-polymerase chain reaction (RT-PCR). | nih.gov |

A significant portion of the genes affected by estramustine phosphate are directly involved in controlling cell growth, the cell cycle, and the structure of the cytoskeleton. nih.gov As an antimicrotubule agent, estramustine's primary action is the disruption of the cellular cytoskeleton by interacting with tubulin and microtubule-associated proteins (MAPs), leading to microtubule depolymerization and mitotic arrest. aacrjournals.orgmedchemexpress.com This action is reflected in the gene expression profiles.

Studies have shown that combination treatments involving estramustine up-regulate genes related to cell cycle arrest. aacrjournals.org Conversely, genes known to regulate cell proliferation are downregulated. aacrjournals.org This dual effect—halting the cell cycle and inhibiting proliferative signals at the genetic level—underpins its cytostatic activity. nih.govaacrjournals.org

Estramustine phosphate has been shown to induce apoptosis in the PC3 prostate cancer cell line through the downregulation of microRNA-31 (miR-31). nih.govoaes.cceuropeanreview.orgmedkoo.com Research indicates that miR-31 levels are higher in prostate cancer tissue compared to non-cancerous surrounding tissue. nih.goveuropeanreview.org Treatment with estramustine phosphate leads to a decrease in miR-31 levels within the cancer cells. nih.goveuropeanreview.orgmedchemexpress.com Furthermore, experimentally over-expressing miR-31 in PC3 cells was found to inhibit the apoptosis that is normally induced by estramustine phosphate, confirming that the reduction of miR-31 is a key part of the drug's pro-apoptotic mechanism. nih.goveuropeanreview.org

Interference with Cellular Resistance Mechanisms

A critical aspect of cancer therapy is overcoming the mechanisms that cancer cells develop to resist treatment. Estramustine has been studied for its ability to interfere with some of these resistance pathways.

Estramustine interacts with P-glycoprotein (P-gp), a well-known drug efflux transporter that is encoded by the MDR1 gene and contributes to multidrug resistance. nih.gov Studies have demonstrated that estramustine can competitively inhibit the binding of other drugs to P-gp. nih.gov This interaction can enhance the intracellular accumulation of other chemotherapeutic agents that are normally expelled by P-gp. For instance, in P-gp-overexpressing SKVLB1 cells, estramustine caused a concentration-dependent increase in the accumulation of both vinblastine (B1199706) and paclitaxel (B517696), by as much as 12-fold. nih.gov

However, the effectiveness of estramustine as a P-gp modulator in a clinical context may be limited. Its ability to reverse P-gp-mediated resistance is significantly suppressed by its tendency to bind to plasma proteins, particularly albumin. nih.gov While estramustine does not appear to induce the overexpression of the MDR1 gene itself, its clinical utility as a resistance modulator is debated. nih.govresearchgate.net Some clinical data suggest that estramustine does not significantly inhibit drug efflux from tumor cells in patients. dtic.milascopubs.org Additionally, overexpression of another transporter, ABCA2, has been associated with resistance to estramustine phosphate. nih.gov

Table 2: Effect of Estramustine on Drug Accumulation in P-glycoprotein-Overexpressing SKVLB1 Cells

| Agent | Effect of Estramustine | Maximum Enhancement | Source |

|---|---|---|---|

| [3H]vinblastine | Concentration-dependent enhancement of intracellular accumulation | ~12-fold | nih.gov |

| [3H]paclitaxel | Concentration-dependent enhancement of intracellular accumulation | ~12-fold | nih.gov |

Potential for Reactive Oxygen Species Generation

The cytotoxic effects of estramustine phosphate may also be partially mediated through the generation of reactive oxygen species (ROS). aacrjournals.org ROS are highly reactive molecules that can induce cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis or other forms of cell death.

One study demonstrated that estramustine treatment in neuroblastoma cells led to reduced levels of glutathione (B108866) (GSH), a major intracellular antioxidant, and a corresponding increase in ROS generation. nih.gov The cytotoxic effects of estramustine in this model were mitigated by the pre-treatment of the cells with ROS scavengers, such as N-acetyl cysteine, providing evidence for the role of ROS in mediating the drug's antiproliferative activity. nih.gov

Furthermore, the induction of ROS can trigger downstream signaling pathways that lead to apoptosis. The oxidative stress caused by estramustine can contribute to the activation of apoptotic cascades, representing another layer of its complex mechanism of action. nih.gov

Radiosensitization Mechanisms in Cellular Systems

Estramustine phosphate has been shown to act as a radiosensitizing agent, enhancing the efficacy of radiation therapy in various cancer cell lines. aacrjournals.orgpsu.edu This effect is primarily attributed to its ability to arrest cancer cells in the G2/M phase of the cell cycle, a phase known to be the most sensitive to the cytotoxic effects of ionizing radiation. drugbank.com

The accumulation of cells in the G2/M phase is a direct consequence of the drug's disruptive effects on microtubule dynamics. By inhibiting the formation and function of the mitotic spindle, estramustine prevents cells from progressing through mitosis, leading to a build-up of cells in this radiosensitive phase. openaccessjournals.com Preclinical studies have demonstrated that the radiosensitizing effect of estramustine is most significant when cells are exposed to the drug for a prolonged period before irradiation, allowing for a greater proportion of the cell population to be arrested in the G2/M phase. drugbank.com

In vitro studies using human prostate cancer (DU-145), breast cancer (MCF-7), and malignant glioma (U-251) cell lines have shown that pre-treatment with estramustine phosphate enhances radiation-induced cytotoxicity, with enhancement ratios ranging from 1.3 to 1.6 at the 10% survival level. drugbank.com The radiosensitizing effect was found to be dependent on both the drug concentration and the duration of exposure prior to radiation. drugbank.com

Interestingly, some research suggests that the radiosensitizing effect of estramustine may not be solely dependent on the induction of apoptosis. One study using DU-145 human prostate cancer xenografts in nude mice found that while the combination of estramustine and radiotherapy led to tumor regression, it did not enhance radiation-induced apoptosis. This finding suggests that other mechanisms, such as the inhibition of DNA repair processes or other forms of cell death, may also contribute to the radiosensitizing properties of estramustine.

| Cell Line | Cancer Type | Key Mechanism of Radiosensitization | Observed Effect |

| DU-145 | Prostate Cancer | G2/M phase arrest | Enhanced radiation-induced cytotoxicity. drugbank.com |

| MCF-7 | Breast Cancer | G2/M phase arrest | Enhanced radiation-induced cytotoxicity. drugbank.com |

| U-251 | Malignant Glioma | G2/M phase arrest | Enhanced radiation-induced cytotoxicity. drugbank.com |

| DU-145 (xenograft) | Prostate Cancer | Not mediated by enhanced apoptosis | Tumor regression with combination therapy. |

In Vitro Cellular Proliferation and Cytotoxicity Studies

Analysis in Human Prostate Cancer Cell Lines

Estramustine phosphate (EMP) has demonstrated notable cytostatic and anti-invasive activity in various human prostate cancer cell lines. researchgate.net Its mechanism of action is primarily attributed to its antimicrotubule effects, leading to mitotic arrest and subsequent cell death. medchemexpress.comwikipedia.org The active metabolites of EMP, estramustine and estromustine, bind to microtubule-associated proteins (MAPs) and tubulin, disrupting microtubule dynamics. researchgate.netcaymanchem.com

In vitro studies have shown that EMP and its metabolites induce apoptosis and inhibit the proliferation of both androgen-dependent and androgen-independent prostate cancer cell lines. nih.govnih.gov For instance, in PC-3 and DU-145 cells, estramustine induces mitotic arrest at the metaphase stage. caymanchem.com Specifically in PC-3 cells, EMP treatment has been shown to suppress cell growth and induce apoptosis by reducing the levels of miR-31. medchemexpress.comnih.gov Furthermore, estramustine has been found to disrupt the interphase microtubules in these cells. medchemexpress.com

The cytotoxic effects of estramustine are not solely dependent on its hormonal properties but rather on its direct action on the cellular cytoskeleton. researchgate.net It has been shown to depolymerize microtubules by directly interacting with tubulin. aacrjournals.org The binding of estramustine to tubulin dimers has been suggested to be distinct from the binding sites of other microtubule inhibitors like colchicine (B1669291) and vinblastine. aacrjournals.org

Combination studies have revealed synergistic cytotoxic activity when estramustine phosphate is used with other antimicrotubule agents such as vinblastine or paclitaxel, and with the topoisomerase II inhibitor etoposide. researchgate.net The combination of estramustine and vinblastine, for example, has shown additive cytotoxicity against the DU-145 human prostate cancer cell line. nih.govauajournals.org Similarly, the combination of estramustine and etoposide has demonstrated synergistic growth inhibition in the PC-3 cell line. nih.gov However, studies on the combination of docetaxel and estramustine did not show synergistic activity in PC-3 and LNCaP cell lines. athenaes.com

A specific protein, estramustine-binding protein (EMBP), has been identified in prostate cancer cells and is believed to play a role in the selective accumulation and cytotoxic effect of estramustine in these cells. psu.edunih.gov

Table 1: Effects of Estramustine Phosphate on Human Prostate Cancer Cell Lines

| Cell Line | Effect | Mechanism of Action | Combination Synergy |

| PC-3 | Growth suppression, apoptosis induction, disruption of interphase microtubules. medchemexpress.comnih.gov | Down-regulation of miR-31, interaction with nuclear matrix. medchemexpress.comnih.gov | Synergistic with etoposide. nih.gov No synergy with docetaxel. athenaes.com |

| DU-145 | Mitotic arrest at metaphase, cytotoxicity. caymanchem.comnih.gov | Antimicrotubular effects. nih.gov | Additive with vinblastine. nih.govauajournals.org |

| LNCaP | Cytotoxicity. athenaes.com | Not specified. | No synergy with docetaxel. athenaes.com |

Evaluations in Human Glioma Cell Lines

Estramustine phosphate has demonstrated significant antiproliferative effects on human glioma cells in vitro. nih.govidexlab.com The cytotoxic activity of EMP in these cells is linked to its ability to inhibit microtubule function, leading to cell cycle arrest and apoptosis. caymanchem.comnih.gov

Studies have shown that EMP can induce a dose-dependent inhibition of cell growth in malignant glioma cell lines. psu.edu This inhibition is associated with an accumulation of cells in the G2/M phase of the cell cycle, suggesting an arrest at metaphase. psu.edunih.gov For example, in the U87MG human malignant glioma cell line, estramustine phosphate has been shown to induce apoptosis. caymanchem.com The mechanism behind this apoptosis induction in glioma cells involves the phosphorylation of bcl-2, a key regulator of cell death, and is distinct from the alkylating effect of the nitrogen mustard component of the drug. researchgate.net

The presence of estramustine-binding protein (EMBP) has been detected in high amounts in several human malignant glioma cell lines. psu.edunih.gov This protein, which is also found in prostate cancer cells, is thought to facilitate the selective uptake and action of estramustine in these tumor cells. psu.edupsu.edu Research has confirmed the uptake and accumulation of estramustine metabolites in human glioma tissue, reaching potentially cytotoxic levels. psu.edu

Furthermore, estramustine has been shown to suppress the invasion of U87MG glioma cells in vitro by decreasing the availability of matrix metalloproteinase-2, an effect linked to the disassembly of microtubules. idexlab.com In combination with radiation, estramustine has exhibited an additive effect in increasing cell kill in human glioma cell lines such as 251-MG and 105-MG. nih.gov

Table 2: Effects of Estramustine Phosphate on Human Glioma Cell Lines

| Cell Line | Effect | Mechanism of Action |

| U87MG | Apoptosis induction, invasion suppression. caymanchem.comidexlab.com | Bcl-2 phosphorylation, decreased matrix metalloproteinase-2. idexlab.comresearchgate.net |

| 251-MG | Additive cell kill with radiation. nih.gov | G2/M phase arrest. nih.gov |

| 105-MG | Additive cell kill with radiation. nih.gov | G2/M phase arrest. nih.gov |

| Various malignant glioma cell lines | Dose-dependent growth inhibition, G2/M arrest. psu.edu | Presence of estramustine-binding protein (EMBP). psu.edunih.gov |

Assessments in Breast and Colon Cancer Cell Lines

Preclinical studies have indicated that estramustine phosphate possesses activity against breast cancer cell lines. nih.gov The mechanism of action in these cells is consistent with its known function as a microtubule inhibitor. aacrjournals.org In MCF-7 breast cancer cells, estramustine has been shown to strongly suppress the dynamic instability of individual microtubules. aacrjournals.org This stabilization of microtubules leads to the formation of abnormal spindles, activation of the spindle assembly checkpoint, and ultimately, apoptotic cell death. aacrjournals.org

The presence of an estramustine-binding protein has also been identified in breast cancer cells, which may contribute to its therapeutic effect. nih.gov While primarily investigated in prostate and glioma cancers, the potential for estramustine to be effective in other tumors sensitive to antitubulin agents, including breast cancer, has been suggested. cancernetwork.com

Information regarding the specific in vitro effects of estramustine phosphate on colon cancer cell lines is less prevalent in the provided search results. While the compound's general antimicrotubule activity is established, detailed studies focusing on its efficacy and mechanisms in colon cancer cell lines were not identified.

Effects on Macrophage Migration and Function in Cell Culture

In vitro studies using the murine macrophage cell line RAW 264.7 have demonstrated that estramustine phosphate can inhibit macrophage migration. nih.govresearchgate.net Specifically, at non-cytotoxic concentrations, estramustine phosphate was found to inhibit cell migration induced by Transforming Growth Factor-beta (TGF-β). nih.gov

The mechanism underlying this inhibition involves the disruption of microtubule dynamics. nih.gov Estramustine phosphate was shown to reduce the ability of TGF-β to activate its downstream effector, Smad3, a process that appears to be critical for increased cell motility. nih.gov By interfering with microtubule stability, estramustine phosphate may hinder the necessary cytoskeletal rearrangements required for macrophage movement. researchgate.net

Furthermore, estramustine phosphate also inhibited the TGF-β-induced production of urokinase-type plasminogen activator (uPA), a protein that contributes to macrophage chemotaxis and migration. nih.govmedchemexpress.com The inhibition of both Smad3 activation and uPA production suggests a multi-faceted impact of estramustine phosphate on macrophage function. nih.gov These findings indicate that the androgen receptor (AR) signaling can influence multiple macrophage functions, including migration and cytokine production. bioscientifica.com

Table 3: Effects of Estramustine Phosphate on Macrophage Cell Line RAW 264.7

| Treatment | Observed Effect | Mechanism of Action |

| Estramustine Phosphate (non-cytotoxic concentrations) | Inhibition of TGF-β-induced cell migration. nih.gov | Reduced activation of Smad3. nih.gov |

| Estramustine Phosphate | Inhibition of TGF-β-induced urokinase-type plasminogen activator (uPA) production. nih.gov | Interference with microtubule dynamics. nih.govresearchgate.net |

Impact on Endothelial Cell Proliferation and Angiogenesis in Vitro

Estramustine has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, suggesting a potential anti-angiogenic effect. tandfonline.com In one study, estramustine inhibited endothelial cell proliferation with an IC50 of 4.5 μM. tandfonline.com This activity was observed at concentrations significantly lower than the maximum tolerated dose seen in clinical schedules, highlighting its potential for anti-angiogenic applications. tandfonline.com

The mechanism of this anti-proliferative effect is likely linked to its established role as an anti-mitotic agent that disrupts microtubule function. tandfonline.com When combined with a specific anti-angiogenic inhibitor, an anti-VEGFR-2 monoclonal antibody, estramustine demonstrated significant synergistic effects in inhibiting endothelial cell proliferation. tandfonline.com However, when combined with a non-specific agent with anti-angiogenic properties, only modest additive effects were noted. tandfonline.com Importantly, these combinations did not result in significant cytotoxicity or apoptosis in the endothelial cells, suggesting a more targeted anti-proliferative and anti-angiogenic action. tandfonline.com

Studies in Oocyte Maturation Models

In vitro studies on mouse oocytes have revealed that estramustine phosphate can interfere with the process of meiotic maturation. nih.gov Specifically, it has been shown to reversibly block meiotic maturation by inhibiting germinal vesicle breakdown (GVBD), the initial step in the resumption of meiosis. nih.gov

The mechanism behind this effect is the depolymerization of microtubules within the oocyte. nih.gov Staining with anti-tubulin antibodies demonstrated that estramustine phosphate disrupts the microtubule network of the metaphase spindle at various stages of maturation. nih.gov It also disperses non-tubulin antigens that are associated with these microtubules. nih.gov

Furthermore, estramustine phosphate was found to diminish the ability of taxol, a microtubule-stabilizing agent, to induce the formation of cytoplasmic asters. nih.gov These findings suggest a direct link between the integrity of the microtubule network and the process of germinal vesicle breakdown, indicating that microtubule polymerization is a crucial event for the initiation of oocyte maturation. nih.gov

In Vivo Mechanistic Studies in Animal Models

Research on the impact of estramustine phosphate (EMP) on cell proliferation in the accessory sex glands of castrated mice has revealed differential effects. In one study, daily injections of EMP were administered to castrated mice also receiving testosterone. The results showed that EMP almost completely inhibited the testosterone-induced cell proliferation in the coagulating gland. nih.gov This inhibitory effect was more pronounced when EMP treatment was initiated earlier. nih.gov Conversely, in the seminal vesicle, EMP demonstrated a slight stimulatory effect on DNA synthesis and mitosis. nih.gov These findings highlight the tissue-specific actions of estramustine phosphate on cell proliferation within the male accessory sex glands. nih.govnih.gov

In preclinical studies using the Dunning rat prostate adenocarcinoma model, estramustine phosphate has demonstrated inhibitory effects on cancer cell growth. researchgate.net It has been shown to have a synergistic effect on cell proliferation when combined with vinblastine in the rat AT-1 prostatic tumor cells. researchgate.net Furthermore, in the Mat-LyLu (MLL) subline of the Dunning rat prostate adenocarcinoma, estramustine has been observed to act synergistically with etoposide to inhibit cell growth. umich.edu These studies in rat models suggest that estramustine phosphate can impede the growth of prostate adenocarcinoma through various mechanisms, including interactions with other cytotoxic agents. researchgate.netresearchgate.netumich.edu A specific estramustine-binding protein has also been identified in the rat prostate, which is believed to play a role in the drug's mechanism of action by concentrating its active metabolite, estramustine, within the prostate tissue. nih.gov

The activity of estramustine phosphate has been evaluated in various xenograft models of prostate cancer, which involve the transplantation of human prostate cancer cells into immunodeficient mice. nih.gov In a study using the PC-3 human prostate cancer cell line, which is hormone-insensitive, treatment with docetaxel resulted in a complete response, and the addition of estramustine did not provide any further synergistic effect. athenaes.com Similarly, in a xenograft model using the MDA PCa 2b cell line, no synergistic activity was observed between docetaxel and estramustine. athenaes.com However, another study utilizing the luciferase-expressing PC3M cell line in a metastasis model showed that the combination of docetaxel, estramustine, and thalidomide (B1683933) nearly eradicated the cancer cell signal. scispace.com Furthermore, in a subcutaneous xenograft model with PC3 cells, 4-acetylantroquinonol B (4AAQB) was shown to inhibit cancer growth. mdpi.com

These xenograft models are crucial for preclinical evaluation, allowing researchers to study the behavior of human tumors in a living organism and assess the efficacy of potential cancer therapies. nih.gov

Mechanistic Investigations of Estramustine Phosphate in Combination Modalities (Preclinical)

Preclinical research has extensively investigated the synergistic potential of estramustine phosphate with various microtubule-targeting agents in cancer cell lines.

Vinblastine: Additive cytotoxicity has been observed when combining estramustine phosphate and vinblastine in the DU145 human prostate cancer cell line. auajournals.org Another study reported a synergistic effect on cell proliferation in rat AT-1 prostatic tumor cells. researchgate.net This suggests that the two agents, which have distinct mechanisms of inhibiting the microtubular apparatus, can work together to enhance their cytotoxic effects. nih.govascopubs.org

Paclitaxel and Docetaxel: The combination of estramustine with taxanes like paclitaxel and docetaxel has shown synergistic or additive preclinical activity against prostate cancer. sci-hub.se In vitro studies have demonstrated that estramustine can enhance the activity of paclitaxel. nih.govascopubs.org However, some studies have reported a lack of synergistic activity between estramustine and docetaxel in certain prostate cancer cell lines like PC3, LNCaP, and MDA PCa 2b. athenaes.com In contrast, other research using MAT-LyLu (MLL) cells found that the addition of estramustine lowered the IC50 value of docetaxel, indicating enhanced cytotoxicity. umich.edu

Etoposide: Estramustine has also been found to have synergistic cytotoxic activity when combined with the topoisomerase II inhibitor etoposide in specific prostate cancer cell lines. researchgate.net In vitro, estramustine and etoposide appeared to act synergistically to inhibit the growth of the metastatic Dunning rat prostate adenocarcinoma cell line Mat-LyLu and the human prostate adenocarcinoma cell line PC-3. researchgate.net

The following table summarizes the in vitro viability of three prostate cancer cell lines when treated with docetaxel alone versus in combination with estramustine phosphate.

| Cell Line | Docetaxel IC50 (nM) | Docetaxel + Estramustine IC50 (nM) |

|---|---|---|

| PC3 | 60 | 60 |

| LNCaP | 6 | 15 |

| MDA Pca 2b | 30 | 60 |

Data from: Fizazi et al. athenaes.com

The combination of estramustine with anti-angiogenic inhibitors has been explored in in vitro models to assess potential synergistic effects on inhibiting endothelial cell proliferation, a key process in angiogenesis. In one study, estramustine as a single agent was found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 4.5 mM. tandfonline.com When combined with a specific anti-angiogenic inhibitor, IMC-1C11, significant synergy was observed. tandfonline.com This suggests that combining estramustine with agents that specifically target angiogenesis could be a promising therapeutic strategy. tandfonline.com

Exploration of Sequential or Concurrent Combination Regimens in Preclinical Models

Preclinical research has extensively investigated the potential of estramustine phosphate in combination with other antineoplastic agents. The primary rationale for these studies stems from estramustine phosphate's unique mechanism of action, which involves binding to microtubule-associated proteins (MAPs) and tubulin, thereby disrupting microtubule structure and function. cancernetwork.comnih.govpsu.edu This activity suggested a potential for synergistic or additive effects when combined with other drugs that target microtubules or other cellular processes essential for cancer cell survival and proliferation. ascopubs.org In vitro and in vivo models have been crucial in identifying promising combination strategies.

Investigations have demonstrated that combining estramustine phosphate with agents like taxanes, vinca (B1221190) alkaloids, or etoposide can result in synergistic cytotoxicity in specific cancer cell lines. nih.govresearchgate.netresearchgate.net These preclinical findings have provided the foundational evidence for subsequent clinical trials.

Combination with Microtubule Inhibitors

Given that estramustine phosphate disrupts microtubule dynamics, its combination with other microtubule-targeting agents has been a major focus of preclinical research. doctorlib.org The hypothesis is that targeting the microtubule apparatus through different mechanisms could lead to enhanced antitumor activity. ascopubs.org

Taxanes (Paclitaxel and Docetaxel): A significant body of preclinical evidence supports the synergistic combination of estramustine phosphate with taxanes. sci-hub.se In vitro studies using human prostate cancer cell lines have consistently shown that estramustine phosphate enhances the cytotoxic effects of both paclitaxel and docetaxel. nih.govumich.edu For example, in the Dunning rat metastatic anaplastic (MLL) prostate cancer cell line, the addition of estramustine significantly lowered the concentration of docetaxel required to achieve 50% inhibition of cell viability (IC50). umich.edu However, this synergistic effect was not observed in the PC-3 human prostate cancer cell line in the same study, indicating that the synergy may be cell-line specific. umich.edu In vivo studies have corroborated these findings, demonstrating that the combination of estramustine with docetaxel resulted in a significant decrease in tumor weight in animal models. umich.eduCombination Agent Model System Key Finding Reference Docetaxel Dunning rat MLL prostate cancer cells (in vitro) Estramustine lowered the IC50 of docetaxel from 40 nM to 15 nM. umich.edu Docetaxel PC-3 human prostate cancer cells (in vitro) No significant alteration of docetaxel IC50. umich.edu Docetaxel Dunning rat MLL prostate cancer cells (in vivo) Combination demonstrated antineoplastic activity similar to high-dose docetaxel alone, suggesting additive activity. umich.edu Paclitaxel Human prostate cancer cell lines (in vitro) Demonstrated synergy. nih.gov Paclitaxel Subcutaneous rat prostate cancer model (in vivo) Resulted in growth inhibition. ascopubs.org

Vinca Alkaloids (Vinblastine and Vinorelbine): Preclinical studies have also explored the combination of estramustine phosphate with vinca alkaloids, which, like taxanes, target microtubule function but through depolymerization. doctorlib.org In vitro experiments demonstrated that the combination of estramustine and vinblastine resulted in greater than additive antimicrotubule effects. ascopubs.org This synergistic interaction provided a strong rationale for testing this combination in clinical settings. ascopubs.org Similarly, preclinical models of prostate cancer showed that vinorelbine (B1196246) and docetaxel, which inhibit different aspects of microtubule function, act synergistically. aacrjournals.org

Combination with Other Agents

Etoposide: The combination of estramustine phosphate with the topoisomerase II inhibitor etoposide has also shown synergistic cytotoxic activity in preclinical models. researchgate.netresearchgate.net

Radiation: The potential for estramustine phosphate to act as a radiosensitizer has been evaluated. In vitro studies on human glioma cell lines (251-MG and 105-MG) showed an additive effect when estramustine was combined with radiation. nih.gov More compellingly, a synergistic effect was observed in an in vivo model using the BT4C rat glioma. nih.gov The proposed mechanism for this radiosensitization includes the arrest of cells in the G2/M phase of the cell cycle, a phase known to be more sensitive to radiation. nih.govCombination Agent Model System Key Finding Reference Vinblastine In vitro microtubule assays Greater than additive inhibition of microtubule dynamics. ascopubs.org Etoposide Prostate cancer cell lines Synergistic cytotoxicity. researchgate.netresearchgate.net Radiation Human glioma cell lines 251-MG and 105-MG (in vitro) Additive cytotoxic effect. nih.gov Radiation BT4C rat glioma (in vivo) Synergistic effect. nih.gov

Structure Activity Relationship Sar and Rational Design of Estramustinephosphate Analogs

Identification of Critical Structural Moieties for Biological Activity

Estramustine (B1671314) phosphate (B84403) is a complex molecule engineered by linking 17β-estradiol and a normustine (nornitrogen mustard) through a carbamate (B1207046) bond, with a phosphate group esterified at the 17-hydroxyl position of the steroid. nih.gov The initial design hypothesized a dual mechanism of action: the estrogen moiety would target the drug to hormone-sensitive tissues, where the nitrogen mustard would exert its cytotoxic alkylating effects. wikipedia.orgpharmacology2000.com However, subsequent research has revealed a more complex mechanism, primarily involving antimitotic actions. pharmacology2000.com

The phosphate group at the C17β position of the estradiol (B170435) core is a critical component of the prodrug design of estramustine phosphate. Its primary role is to increase the water solubility of the otherwise lipophilic molecule, which is essential for its formulation and administration. rxlist.com

Upon oral administration, estramustine phosphate is readily absorbed and rapidly dephosphorylated by alkaline phosphatases in the intestine and liver to yield its active, lipophilic metabolite, estramustine. pharmacology2000.comrxlist.com This bioconversion is a key activation step. The strategy leverages the observation that some tumor tissues, such as prostate cancer, have higher levels of phosphatase activity compared to normal tissues. This differential enzyme activity can lead to a more targeted release of the active estramustine within the tumor microenvironment, thereby enhancing its selective toxicity towards cancer cells and reducing systemic side effects. The introduction of the phosphate ester group has been shown to significantly improve the selectivity of the parent compound, estramustine, for prostate cancer.

Table 1: Role of the Phosphate Group in Estramustine Phosphate

| Feature | Description | Reference |

|---|---|---|

| Prodrug Moiety | Renders the molecule inactive until it is metabolically cleaved. | wikipedia.org |

| Solubility | Phosphorylation significantly increases the water solubility of the molecule. | rxlist.com |

| Activation | Dephosphorylation by phosphatases (abundant in the gut, liver, and some tumors) releases the active drug, estramustine. | pharmacology2000.com |

| Targeting | Higher phosphatase activity in some tumor cells may lead to selective drug accumulation and activation at the target site. | |

The estramustine molecule, the dephosphorylated active form of estramustine phosphate, is a conjugate of an estrogen (17β-estradiol) and a nitrogen mustard. nih.gov

Steroidal Component: The estradiol moiety was originally intended to act as a targeting vector, directing the cytotoxic agent to estrogen receptor (ER)-positive cells, such as those in prostate cancer. drugbank.comnih.gov While estramustine itself has a low affinity for the estrogen receptor, its metabolites, including estradiol and estrone (B1671321), exert strong estrogenic effects. wikipedia.org These effects contribute to the therapeutic outcome through hormonal mechanisms, such as suppressing gonadotropin release. rxlist.com Furthermore, the steroid carrier was designed to improve the lipophilicity and solubility of the resulting drug. nih.gov

Nitrogen Mustard Component: Nitrogen mustards are a class of alkylating agents that induce cytotoxicity by forming covalent bonds with DNA, leading to strand breaks, cross-linking, and ultimately, apoptosis. nih.govnih.gov It was initially thought that the normustine part of estramustine would function primarily through DNA alkylation. drugbank.com However, studies have shown that the antineoplastic activity of estramustine is not mainly dependent on alkylation. pharmacology2000.com Instead, its primary mechanism of action is as a mitotic inhibitor. Estramustine and its metabolite estromustine (B1671320) bind to tubulin and microtubule-associated proteins (MAPs), disrupting microtubule structure and function. This leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis. pharmacology2000.com The nitrogen mustard moiety remains crucial for this antimicrotubule activity.

Table 2: Functions of Steroidal and Nitrogen Mustard Moieties

| Moiety | Intended Role | Actual/Primary Role | Reference |

|---|---|---|---|

| Steroidal (Estradiol) | Targeting ER-positive cells | Contributes to hormonal effects (via metabolites); provides the structural backbone for antimicrotubule activity. | wikipedia.orgrxlist.comdrugbank.com |

| Nitrogen Mustard | DNA alkylation and cytotoxicity | Binds to tubulin and MAPs, causing microtubule depolymerization and mitotic arrest. | pharmacology2000.comdrugbank.com |

Design and Synthesis of Novel Estramustinephosphate Derivatives

The development of estramustine phosphate has inspired the design of other steroid-nitrogen mustard conjugates and novel derivatives aimed at improving efficacy, broadening the therapeutic scope, and reducing toxicity. nih.govnih.gov Research in this area focuses on modifying the steroidal carrier, the cytotoxic agent, or the linker connecting them.

One strategy involves creating hybrids of nitrogen mustards with other biologically active molecules, such as natural products. For instance, novel conjugates of oridonin, a natural diterpenoid with antitumor activity, and nitrogen mustards have been synthesized. nih.gov These hybrids demonstrated greater potency against several human cancer cell lines than the parent compounds, suggesting a synergistic effect. nih.gov The synthesis of such derivatives often involves multi-step chemical reactions, including the creation of activated esters or acid chlorides of the nitrogen mustard moiety, followed by coupling with the hydroxyl or amino groups of the carrier molecule. nih.govmdpi.com

Another approach is the synthesis of different phosphate prodrugs of known anticancer agents to improve their pharmacological properties. mdpi.com The synthesis of these prodrugs typically involves phosphorylation of a hydroxyl group on the parent drug using a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis to obtain the dihydrogen phosphate ester. mdpi.com These efforts highlight a continuing interest in leveraging the dual-action and targeted-delivery concepts pioneered by estramustine phosphate.

Prodrug Design Strategies for Enhanced Cellular Delivery and Activation

The design of estramustine phosphate exemplifies a successful carrier-linked prodrug strategy. actamedicamarisiensis.roslideshare.net A prodrug is an inactive or less active molecule that is metabolically converted into the active pharmacological agent in the body. nih.gov This approach is often used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. nih.govnih.gov

The phosphate prodrug approach is particularly advantageous for several reasons:

Improved Solubility: The ionizable phosphate group dramatically increases aqueous solubility, allowing for different formulation options. nih.gov

Enzymatic Activation: The human body contains ubiquitous alkaline phosphatase (ALP) enzymes that can efficiently cleave the phosphate monoester, releasing the active drug. nih.gov This enzymatic conversion is a reliable activation mechanism.

Targeted Delivery: As seen with estramustine phosphate, prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. ijnrd.org This enzyme-activated strategy can increase the concentration of the active drug at the site of action while minimizing exposure to healthy tissues. ijnrd.org

The conversion of estramustine phosphate back to the active estramustine is a critical step for its cellular uptake and activity. Once dephosphorylated, the lipophilic estramustine can more readily cross cell membranes to reach its intracellular targets, the microtubules. nih.gov This strategy of using a hydrophilic prodrug for delivery and relying on enzymatic activation for cell entry and activity is a cornerstone of modern drug design. ijnrd.org

Computational Modeling and Molecular Docking Studies of this compound Interactions

Computational modeling has become an indispensable tool in modern drug design for understanding drug-target interactions at a molecular level. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the structure-activity relationships of compounds like estramustine.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (like estramustine) when it binds to a target protein (like β-tubulin). plos.org For estramustine, docking studies can help identify the specific amino acid residues in the tubulin binding pocket that are crucial for its interaction. This information can elucidate the molecular basis for its microtubule-disrupting activity and guide the design of new analogs with improved binding affinity and specificity. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations can model the dynamic behavior of the protein-ligand complex over time. plos.org These simulations can assess the stability of the binding interaction, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of the binding free energy. researchgate.net Studying the dynamics of the estramustine-tubulin complex can help rationalize its mechanism of action and predict how structural modifications might affect its biological activity.

Although specific computational studies on estramustine phosphate itself are not widely detailed in the provided context, the application of these methods is standard practice in drug discovery. Such studies would be instrumental in rationally designing novel estramustine phosphate derivatives with enhanced efficacy and a better-defined mechanism of action.

Advanced Research Methodologies for Estramustinephosphate Investigations

Analytical Techniques for Bioanalysis in Biological Systems

Accurate quantification of estramustine (B1671314) phosphate (B84403) and its active metabolites—estramustine, estromustine (B1671320), estradiol (B170435), and estrone (B1671321)—is fundamental to understanding its behavior in the body. Various analytical methods have been developed and validated for this purpose.

Chromatographic techniques are central to the bioanalysis of estramustine phosphate, offering high sensitivity and selectivity for the simultaneous determination of the parent drug and its metabolites in biological matrices like plasma.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used method. An early HPLC assay utilized a silica (B1680970) gel column with a fluorescence detector for the determination of estramustine and its 17-keto metabolite in plasma. This method involved extraction of the compounds into hexane (B92381) from buffered plasma.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly HPLC-MS, provides superior sensitivity and selectivity. A validated LC-ionspray MS method allows for the simultaneous determination of estramustine phosphate and its four key metabolites in human plasma. This method involves protein precipitation with acetonitrile (B52724) for sample extraction. The chromatographic separation is typically performed on a reversed-phase C18 column. Detection can be achieved using electrospray ionization with multiple reaction monitoring, operating in positive ion mode for estramustine phosphate, estromustine, and estramustine, and in negative ion mode for estrone and estradiol. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed, often requiring derivatization of the analytes. A bioanalytical approach has been described where, after solid-phase and liquid-liquid extraction, the metabolites are derivatized by silanization. wikipedia.org Subsequently, estramustine and estromustine can be quantified by GC with nitrogen-phosphorus detection (NPD), while estradiol and estrone are quantified by GC with selected ion monitoring (SIM-MS). wikipedia.org

Below is a table summarizing the validation parameters for some of these chromatographic methods.

| Analyte | Method | Matrix | Limit of Quantitation (LOQ) | Precision (% C.V.) | Accuracy (%) |

| Estramustine Phosphate | LC-MS | Human Plasma | 10 ng/mL | < 15% | Not Specified |

| Estromustine | LC-MS | Human Plasma | 3 ng/mL | < 15% | Not Specified |

| Estramustine | LC-MS | Human Plasma | 3 ng/mL | < 15% | Not Specified |

| Estrone | LC-MS | Human Plasma | 3 ng/mL | < 15% | Not Specified |

| Estradiol | LC-MS | Human Plasma | 30 ng/mL | < 15% | Not Specified |

| Estramustine Phosphate | HPLC | Human Plasma | 2.3 µmol/L | 6.2-13.5% | 91.8-103.9% |

| Estromustine | GC-NPD | Human Plasma | 30 nmol/L | 6.2-13.5% | 91.8-103.9% |

| Estramustine | GC-NPD | Human Plasma | 30 nmol/L | 6.2-13.5% | 91.8-103.9% |

| Estrone | GC-MS | Human Plasma | 12 nmol/L | 6.2-13.5% | 91.8-103.9% |

| Estradiol | GC-MS | Human Plasma | 8 nmol/L | 6.2-13.5% | 91.8-103.9% |

Data compiled from multiple sources. nih.govwikipedia.org

Immunoassays provide an alternative approach for the quantification of estramustine phosphate and its metabolites. Specific methods based on Radioimmunoassay (RIA) have been utilized to quantitatively analyze plasma samples from patients undergoing treatment. biocompare.com These assays are instrumental in studying the metabolic pathways, demonstrating that dephosphorylation and oxidation at the 17-position are major metabolic routes, with the estrone analogue of estramustine being a primary metabolite in plasma. biocompare.com

Spectroscopic analysis , such as fluorescence detection, is often integrated with chromatographic methods like HPLC to enhance sensitivity and specificity. sci-hub.se While direct UV-VIS spectroscopy for quantification in biological matrices is less common due to potential interference, it is a fundamental technique used in the quality control of pharmaceutical formulations. sci-hub.se

Enzyme-Linked Immunosorbent Assay (ELISA) techniques have been employed in studies related to the effects of estramustine phosphate. For instance, a cellular DNA fragmentation ELISA has been used to investigate the induction of apoptosis in human malignant glioma cells by the compound. nih.gov This assay quantifies the DNA fragments generated during apoptosis, providing a measure of the drug's cytotoxic efficacy. nih.gov In other research contexts, ELISA has been used to measure peptide-reactive IgG in patients undergoing combination therapy with estramustine phosphate, as part of immunological monitoring. nih.gov

Binding analysis is critical for understanding the mechanism of action of estramustine's metabolites. The accumulation of cytostatic metabolites is linked to the presence of a specific estramustine-binding protein (EMBP) . wikipedia.org Studies have determined the dissociation constant (Kd) of estramustine for EMBP to be in the range of 10–35 nM. wikipedia.org Furthermore, estramustine has been shown to bind to microtubule-associated proteins (MAPs) and tubulin, with a Kd of approximately 10–20 μM for tubulin, leading to microtubule depolymerization. wikipedia.org Competitive binding assays have also been used to investigate the interaction of estramustine phosphate with sex hormone-binding globulin (TeBG). ovid.com

Cellular and Molecular Biology Techniques

To investigate the pharmacological effects of estramustine phosphate at the cellular level, a variety of molecular and cell biology techniques are employed. These assays help to characterize the compound's impact on cell growth, survival, and division.

The antiproliferative effects of estramustine phosphate are a key area of investigation. [3H]thymidine incorporation assays are a classic method used to monitor DNA synthesis and, by extension, cell proliferation. ovid.com Studies using this technique have shown that estramustine phosphate can block testosterone-induced proliferative responses in mouse accessory sex glands. ovid.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and metabolic activity, which can be indicative of cell proliferation. Research on human malignant glioma cell lines has utilized the MTT assay to determine the half-maximal inhibitory concentration (ID50) of estramustine phosphate. nih.gov For example, the ID50 at 24 hours was found to be 5.0 µM in one study. nih.gov Similarly, in studies on prostate cancer cell lines like PC3, the MTT assay has demonstrated that estramustine phosphate inhibits cell growth. google.com

| Cell Line | Assay | Effect of Estramustine Phosphate | Finding |

| Mouse Coagulating Gland | [3H]thymidine incorporation | Blocked testosterone-induced proliferation | Antiproliferative activity demonstrated |

| Human Malignant Glioma (U87MG) | MTT Assay | Reduced cell viability | ID50 at 24h determined to be 5.0 µM |

| Human Prostate Cancer (PC3) | MTT Assay | Suppressed cell growth | Growth inhibition confirmed |

Data compiled from multiple sources. nih.govovid.comgoogle.com

Flow cytometry is a powerful technique for the multiparametric analysis of individual cells within a population. justia.com It is extensively used in estramustine phosphate research to dissect its effects on the cell cycle and to quantify the induction of apoptosis (programmed cell death).

For cell cycle analysis , cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). justia.com Estramustine phosphate, as a mitotic inhibitor, has been shown to cause cell cycle arrest in the G2/M phase. wikipedia.org

For apoptosis assessment , flow cytometry can be used in several ways. One common method is Annexin V/PI staining. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is used to identify late apoptotic or necrotic cells with compromised membrane integrity. justia.comresearchgate.net Studies on the PC3 prostate cancer cell line have used flow cytometry to show that estramustine phosphate treatment leads to growth restraint and induces apoptosis. nih.govgoogle.com